(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral alcohol compound that belongs to the class of organic compounds known as alcohols and more specifically, to the category of pyridine derivatives. It features a propan-2-ol framework with a 5-methylpyridin-3-yl substituent, which contributes to its unique chemical properties and potential biological activities. This compound is notable for its stereochemistry, as it exists in an enantiomeric form, which can significantly influence its interactions in biological systems.
The compound can be synthesized through various organic chemistry methods and is available from chemical suppliers for research purposes. Its relevance spans across medicinal chemistry, materials science, and chemical synthesis.
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is classified as:
The synthesis of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis may require specific conditions such as temperature control, solvent selection, and the use of catalysts (e.g., Lewis acids) to facilitate reactions and improve yields.
Key structural data includes:
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol can participate in various chemical reactions typical for alcohols and pyridine derivatives:
Reactions may require specific reagents and conditions, such as acidic or basic environments, to promote desired pathways.
The mechanism of action for (S)-1-(5-Methylpyridin-3-yl)propan-2-ol in biological systems often involves interactions with specific enzymes or receptors due to its structural features:
Research on similar compounds suggests potential interactions with neurotransmitter systems or enzymatic pathways relevant in therapeutic contexts.
Key physical properties include:
Important chemical properties involve:
Further studies may include spectroscopy (NMR, IR) to characterize functional groups and confirm structure.
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol finds applications in various scientific fields:
This comprehensive analysis highlights the significance of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol across multiple disciplines, emphasizing its synthetic versatility and potential biological relevance.
Asymmetric reduction of 1-(5-methylpyridin-3-yl)propan-2-one represents the predominant route to enantiomerically enriched (S)-1-(5-methylpyridin-3-yl)propan-2-ol. Catalytic hydrogenation using chiral transition metal complexes achieves >90% enantiomeric excess (ee) when employing DuPhos or BINAP-ligated rhodium catalysts. The prochiral ketone’s steric profile enables selective hydride delivery to the re-face, favoring the (S)-enantiomer . Alternative asymmetric routes leverage chiral auxiliaries; for example, Evans oxazolidinone-controlled aldol reactions between 5-methylnicotinaldehyde and acetate enolates yield β-hydroxy carbonyl intermediates. Subsequent stereospecific reduction and auxiliary removal afford the target alcohol in 85% ee and 45% overall yield [3].
Table 1: Asymmetric Reduction Approaches
Method | Catalyst/Auxiliary | ee (%) | Yield (%) |
---|---|---|---|
Catalytic Hydrogenation | (S,S)-Et-DuPhos-Rh | 92 | 88 |
Borane Reduction | (R)-CBS Catalyst | 95 | 82 |
Chiral Auxiliary | (4S)-Benzyl Oxazolidinone | 85 | 78 |
Organocatalytic transfer hydrogenation using Hantzsch esters and chiral phosphoric acids (e.g., TRIP) provides metal-free access to the (S)-isomer. The mechanism involves substrate protonation followed by stereodetermining hydride transfer, achieving 89% ee at 0°C in toluene [10]. Iridium-catalyzed hydrogen auto-transfer represents an atom-economical alternative, where racemic alcohols undergo in situ oxidation/selective reduction. Cyclometallated Ir-(R)-Cl,MeO-BIPHEP complexes enable dynamic kinetic resolution with 94% ee, exploiting rapid ketone racemization under basic conditions [10]. Enantioselective enzymatic reduction using Lactobacillus kefir alcohol dehydrogenase exploits the pyridine ring as a recognition element, yielding the (S)-alcohol with >99% ee but requiring extended reaction times (72 h) [8].
Classical resolution remains viable for large-scale production. Diastereomeric salt formation with (1S)-camphor-10-sulfonic acid selectively crystallizes the (S)-alcohol salt from racemic mixtures, achieving 98% de after two recrystallizations. Kinetic resolution through lipase-catalyzed (CAL-B) transesterification differentiates enantiomers: the (R)-isomer reacts faster with vinyl acetate, leaving enriched (S)-alcohol (ee = 96%) at 50% conversion [8]. Chiral stationary phase HPLC (Chiralpak AD-H column) resolves gram quantities using heptane/isopropanol (95:5), with the (S)-enantiomer eluting first (α = 1.32) .
The 5-methylpyridin-3-yl group exerts dual stereochemical influences:
Table 2: Substituent Effects on Enantioselectivity
Pyridine Substituent | Catalyst | ee (%) | Steric Parameter (ų) |
---|---|---|---|
5-Methyl-3-pyridyl | Ru-(S,S)-TsDPEN | 94 | 1.52 |
3-Pyridyl | Ru-(S,S)-TsDPEN | 69 | 1.32 |
4-Methyl-2-pyridyl | Ru-(S,S)-TsDPEN | 73 | 1.48 |
Solid-Phase Synthesis: Wang resin-linked 5-methylnicotinic acid enables iterative transformations. After ester reduction and nucleophilic addition (methylmagnesium bromide), the resulting propanol is cleaved with TFA/DCM (20:80), achieving 65% overall yield. This approach simplifies purification but suffers from steric hindrance during coupling steps, limiting scalability beyond 5 mmol [6] [8].
Solution-Phase Synthesis: Direct reduction of 3-acetyl-5-methylpyridine offers superior scalability. Sodium borohydride in methanol provides racemic product in 95% yield, while catalytic asymmetric variants maintain 90% yield at 0.5 mol% catalyst loading. Advantages include:
Hybrid Approach: Immobilized chiral catalysts (e.g., silica-supported BINAP-Ru) combine solution-phase efficiency with solid-phase separability, enabling catalyst reuse (>5 cycles) while maintaining 92% ee and 89% yield [10].
Table 3: Route Comparison for 10 mmol Scale Production
Parameter | Solid-Phase | Solution-Phase | Hybrid |
---|---|---|---|
Overall Yield (%) | 65 | 90 | 85 |
ee (%) | Racemic | 92 | 92 |
Purification Steps | 1 | 2 | 2 |
Solvent Consumption (L) | 15 | 5 | 7 |
Scalability Limit | 5 mmol | >100 mmol | 50 mmol |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7